Phenyl (3-hydroxypropyl)carbamate

Description

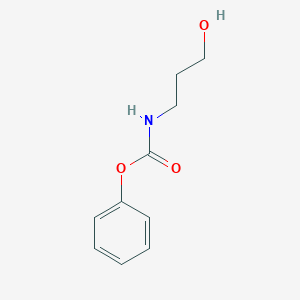

Phenyl (3-hydroxypropyl)carbamate is a carbamate derivative characterized by a phenyl group attached to the carbamate nitrogen and a 3-hydroxypropyl chain extending from the oxygen atom. Carbamates are widely used in pharmaceuticals, agrochemicals, and polymer chemistry due to their stability and bioactivity.

Properties

CAS No. |

65935-02-6 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

phenyl N-(3-hydroxypropyl)carbamate |

InChI |

InChI=1S/C10H13NO3/c12-8-4-7-11-10(13)14-9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2,(H,11,13) |

InChI Key |

ZXBWMMVKIGCQMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl (3-hydroxypropyl)carbamate can be synthesized through several methods:

Carbamoylation: This involves the reaction of phenyl isocyanate with 3-hydroxypropyl alcohol under mild conditions.

Transcarbamoylation: This method involves the reaction of phenyl carbamate with 3-hydroxypropyl alcohol in the presence of a catalyst such as tin or indium triflate.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in scaling up the production while maintaining efficiency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.

Reduction: It can be reduced to form amines or alcohols depending on the reducing agent used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of primary or secondary amines and alcohols.

Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

Phenyl (3-hydroxypropyl)carbamate has diverse applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals due to its stability and reactivity.

Organic Synthesis: It serves as a protecting group for amines in peptide synthesis, allowing for selective reactions.

Industrial Applications: It is used in the production of polymers, resins, and coatings due to its ability to form stable linkages.

Mechanism of Action

The mechanism of action of phenyl (3-hydroxypropyl)carbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Physicochemical Properties

Key properties inferred from analogous compounds:

- IR Spectroscopy : O-H and N-H stretches at ~3300–3400 cm⁻¹, consistent with hydroxyl and carbamate functionalities .

- Mass Spectrometry : HRMS data for benzyl (3-hydroxypropyl)carbamate confirms a molecular ion [M+H]⁺ at m/z 208.0979 .

- Lipophilicity: The 3-hydroxypropyl group reduces logP compared to non-hydroxylated analogs. For example, methyl (3-hydroxyphenyl)carbamate has higher hydrophilicity than its non-hydroxylated counterpart, as determined by HPLC logk values .

Comparison with Similar Compounds

Benzyl (3-hydroxypropyl)carbamate

- Structure : Benzyl group replaces phenyl, increasing steric bulk.

- Applications : Intermediate in drug synthesis (e.g., MMP2 inhibitors) .

- Synthesis: Higher yields (69–78%) via Mitsunobu or chloroformate reactions .

Methyl (3-hydroxyphenyl)carbamate

- Structure : Methyl ester and hydroxylphenyl group.

- Safety : Classified with GHS warnings (acute toxicity) .

- Use: Potential prodrug candidate due to hydrolytic stability .

Felbamate

- Structure : Dicarbamate with two carbamate groups on a 2-phenylpropanediol backbone.

- Application : Anticonvulsant drug, demonstrating the therapeutic relevance of carbamates .

Phenyl Carbamate Derivatives (Propham, Chloropham)

- Structure : Isopropyl or chlorinated phenyl groups.

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.